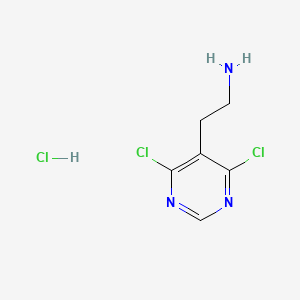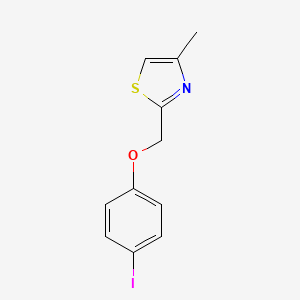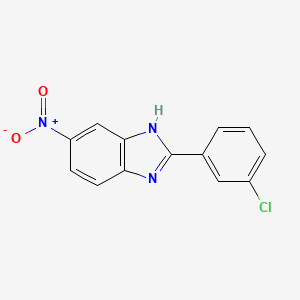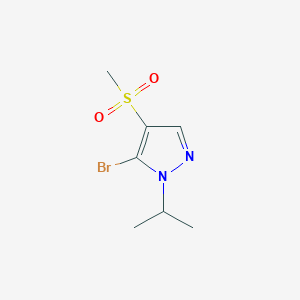
3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Fluorobencil)tio)-5-(trifluorometil)-4H-1,2,4-triazol es un compuesto químico que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas aplicaciones en varios campos, incluidos los farmacéuticos, la agricultura y la ciencia de los materiales. Este compuesto en particular se caracteriza por la presencia de un grupo fluorobencilo y un grupo trifluorometil, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-((3-Fluorobencil)tio)-5-(trifluorometil)-4H-1,2,4-triazol generalmente implica la reacción del cloruro de 3-fluorobencilo con azida de sodio para formar azida de 3-fluorobencilo. Este intermedio luego se hace reaccionar con disulfuro de carbono e hidróxido de potasio para producir el compuesto triazol deseado. Las condiciones de reacción generalmente implican temperaturas moderadas y el uso de solventes orgánicos como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una síntesis eficiente y escalable. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
3-((3-Fluorobencil)tio)-5-(trifluorometil)-4H-1,2,4-triazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) para producir el tiol correspondiente.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fluorobencilo, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente se realiza en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos; las reacciones a menudo se llevan a cabo en disolventes apróticos polares como DMF o DMSO.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Tioles
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
3-((3-Fluorobencil)tio)-5-(trifluorometil)-4H-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-((3-Fluorobencil)tio)-5-(trifluorometil)-4H-1,2,4-triazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos fluorobencilo y trifluorometil aumentan su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con residuos clave.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-((3-fluorobencil)tio)acético
- 2-((3-Fluorobencil)tio)-3-(4-metilfenil)-4(3H)-quinazolinona
- Ácido [(3-fluorobencil)tio]acético
Singularidad
En comparación con compuestos similares, 3-((3-Fluorobencil)tio)-5-(trifluorometil)-4H-1,2,4-triazol es único debido a la presencia tanto de un grupo fluorobencilo como de un grupo trifluorometil. Estos grupos funcionales contribuyen a sus propiedades químicas distintas, como el aumento de la lipofilia y la mayor afinidad de unión a los objetivos moleculares. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H7F4N3S |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17) |
Clave InChI |
VAWSHQQILAAVFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)

![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)



